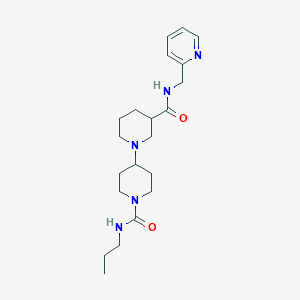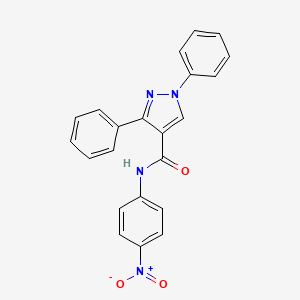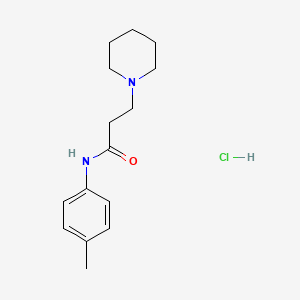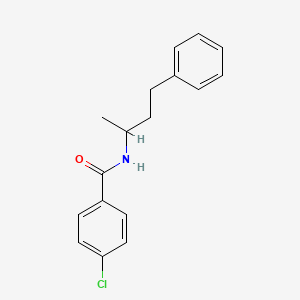
N~1~'-propyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide
Vue d'ensemble
Description
N~1~'-propyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide, commonly known as PDC, is a novel compound with potential therapeutic applications. PDC belongs to the class of piperidine derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The exact mechanism of action of PDC is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. PDC is believed to modulate the activity of the sigma-1 receptor, which in turn modulates the activity of various ion channels and neurotransmitter receptors.
Biochemical and Physiological Effects:
PDC has been shown to have various biochemical and physiological effects. PDC has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. PDC has also been shown to have neuroprotective effects and can protect against various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
PDC has several advantages for lab experiments. PDC is a highly selective sigma-1 receptor agonist and has a high affinity for the receptor. PDC is also stable and can be easily synthesized in large quantities. However, PDC also has some limitations for lab experiments. PDC is not very water-soluble, which can make it difficult to administer in animal models. PDC also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of PDC. One future direction is to study the effects of PDC on various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the effects of PDC on various psychiatric disorders such as anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of PDC and its effects on various ion channels and neurotransmitter receptors.
Conclusion:
In conclusion, PDC is a novel compound with potential therapeutic applications. PDC has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. PDC acts on the sigma-1 receptor and modulates the activity of various ion channels and neurotransmitter receptors. PDC has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of PDC, and further studies are needed to fully understand its potential therapeutic applications.
Applications De Recherche Scientifique
PDC has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. PDC has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as neurotransmitter release, ion channel regulation, and cell survival. PDC has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-[1-(propylcarbamoyl)piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2/c1-2-10-23-21(28)25-13-8-19(9-14-25)26-12-5-6-17(16-26)20(27)24-15-18-7-3-4-11-22-18/h3-4,7,11,17,19H,2,5-6,8-10,12-16H2,1H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTDFQUVQSKUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~'-propyl-N~3~-(2-pyridinylmethyl)-1,4'-bipiperidine-1',3-dicarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3939491.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B3939494.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939496.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3939505.png)
![[2-[(3,4-dichlorophenyl)amino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3939514.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B3939519.png)


![4-ethoxy-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B3939537.png)
![N-(4-{[4-(5-bromo-2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3939541.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopropyl-N-(2-ethoxybenzyl)acetamide](/img/structure/B3939548.png)

![3-acetyl-1-(4-bromophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3939576.png)
